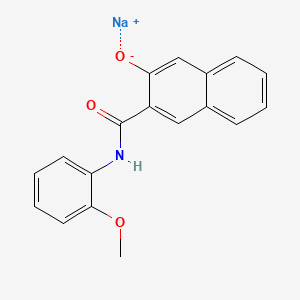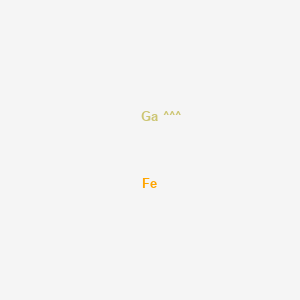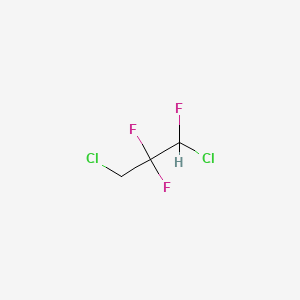
1,3-Dichloro-1,2,2-trifluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-1,2,2-trifluoropropane is an organofluorine compound with the molecular formula C₃H₃Cl₂F₃. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of other chemicals.
Méthodes De Préparation
1,3-Dichloro-1,2,2-trifluoropropane can be synthesized through several methods. One common synthetic route involves the photochlorination of 3,3,3-trifluoropropene in the presence of chlorine gas. The reaction is carried out in a photochlorination reaction kettle, followed by rectification to obtain the desired product . Another method involves the gas-phase catalytic dehydrochlorination of 2,3-dichloro-1,1,1-trifluoropropane using a fixed bed reactor filled with a catalyst .
Analyse Des Réactions Chimiques
1,3-Dichloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can be hydrolyzed to form corresponding alcohols and halide ions.
Common reagents used in these reactions include chlorine gas, hydrogen fluoride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dichloro-1,2,2-trifluoropropane has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds.
Biology and Medicine: The compound is studied for its potential use in pharmaceuticals and as a reagent in biochemical research.
Industry: It is used in the production of refrigerants, solvents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-1,2,2-trifluoropropane involves the cleavage of carbon-halogen bonds, leading to the formation of primary alcohols, halide ions, and protons. This process is catalyzed by specific enzymes or catalysts that facilitate the hydrolytic cleavage of these bonds .
Comparaison Avec Des Composés Similaires
1,3-Dichloro-1,2,2-trifluoropropane can be compared with other similar compounds such as:
3,3-Dichloro-1,1,1-trifluoropropane: Similar in structure but differs in the position of chlorine atoms.
2,3-Dichloro-1,1,1-trifluoropropane: Another isomer with different reactivity and applications.
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane: Contains additional chlorine atoms, leading to different chemical properties.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability compared to its isomers and other related compounds.
Propriétés
Numéro CAS |
67406-68-2 |
|---|---|
Formule moléculaire |
C3H3Cl2F3 |
Poids moléculaire |
166.95 g/mol |
Nom IUPAC |
1,3-dichloro-1,2,2-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-1-3(7,8)2(5)6/h2H,1H2 |
Clé InChI |
RYTOJOQLZSURDX-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)Cl)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
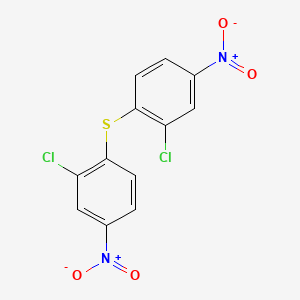
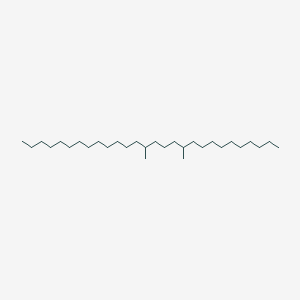
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
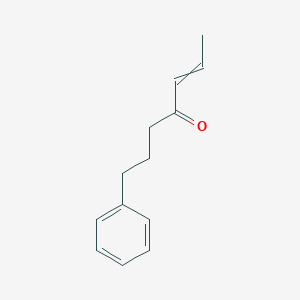

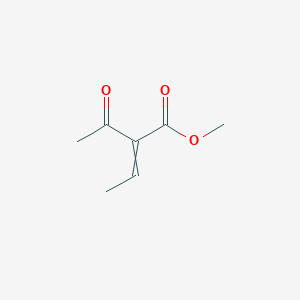
![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)

![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)
